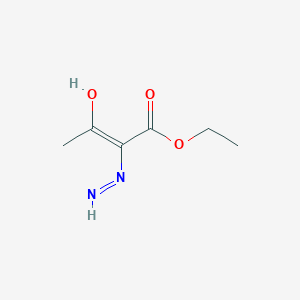
Hexane-1,1,1-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexane-1,1,1-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a hexane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of hexane-1,1,1-tricarboxylic acid typically involves multi-step organic synthesis. One common method involves the reaction of an aliphatic alpha, omega-dinitrile with a strong base to form an intermediate, which is then reacted with acrylonitrile under weakly basic conditions . This process can be summarized as follows:
Step 1: Reaction of aliphatic alpha, omega-dinitrile with a strong base.
Step 2: Addition of acrylonitrile to the intermediate formed in Step 1.
Industrial Production Methods
Industrial production of this compound often involves the electrochemical synthesis of adiponitrile, which produces 1,3,6-hexane tricarbonitrile as a by-product. This by-product is then isolated and hydrolyzed to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Hexane-1,1,1-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms in the carboxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted carboxylic acids.
Applications De Recherche Scientifique
Hexane-1,1,1-tricarboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways, particularly in the citric acid cycle.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of polymers, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of hexane-1,1,1-tricarboxylic acid involves its participation in biochemical pathways, particularly the citric acid cycle. In this cycle, it acts as an intermediate that facilitates the conversion of acetyl coenzyme A into carbon dioxide and water, producing energy in the form of adenosine triphosphate (ATP) . The molecular targets and pathways involved include various enzymes and coenzymes that catalyze the reactions in the cycle .
Comparaison Avec Des Composés Similaires
Hexane-1,1,1-tricarboxylic acid can be compared with other tricarboxylic acids, such as:
Citric Acid: Also a tricarboxylic acid, widely known for its role in the citric acid cycle.
Isocitric Acid: Another tricarboxylic acid involved in the citric acid cycle.
Aconitic Acid: A tricarboxylic acid that is an intermediate in the citric acid cycle.
Uniqueness
This compound is unique due to its specific structure and the position of its carboxyl groups, which confer distinct chemical properties and reactivity compared to other tricarboxylic acids .
Propriétés
Numéro CAS |
111324-43-7 |
|---|---|
Formule moléculaire |
C9H14O6 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
hexane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-2-3-4-5-9(6(10)11,7(12)13)8(14)15/h2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15) |
Clé InChI |
SEIUOYFQDIJJEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(=O)O)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



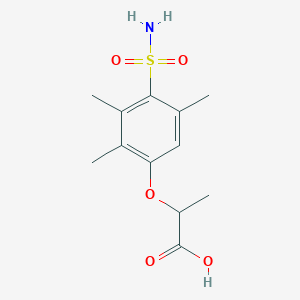
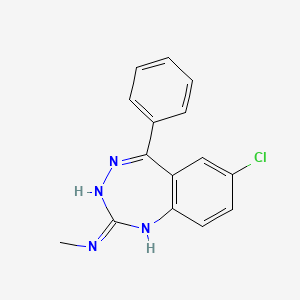
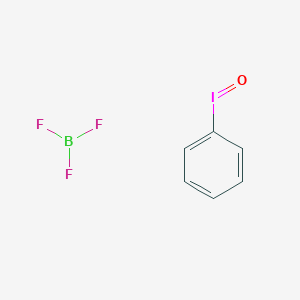
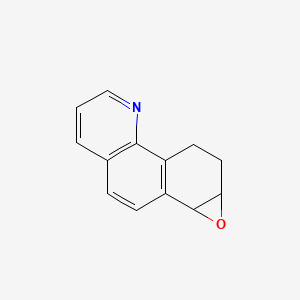
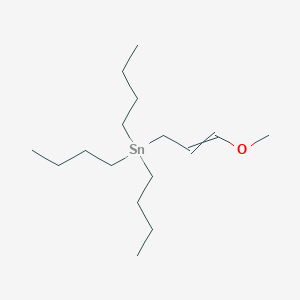


![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
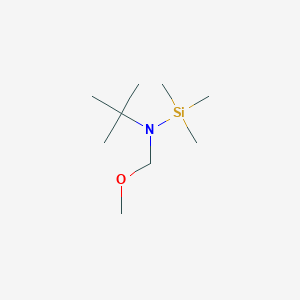
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

